

improving aqueous solubility of morpholine-based compounds.

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

CAS No.: 1017396-25-6

Cat. No.: B3033317

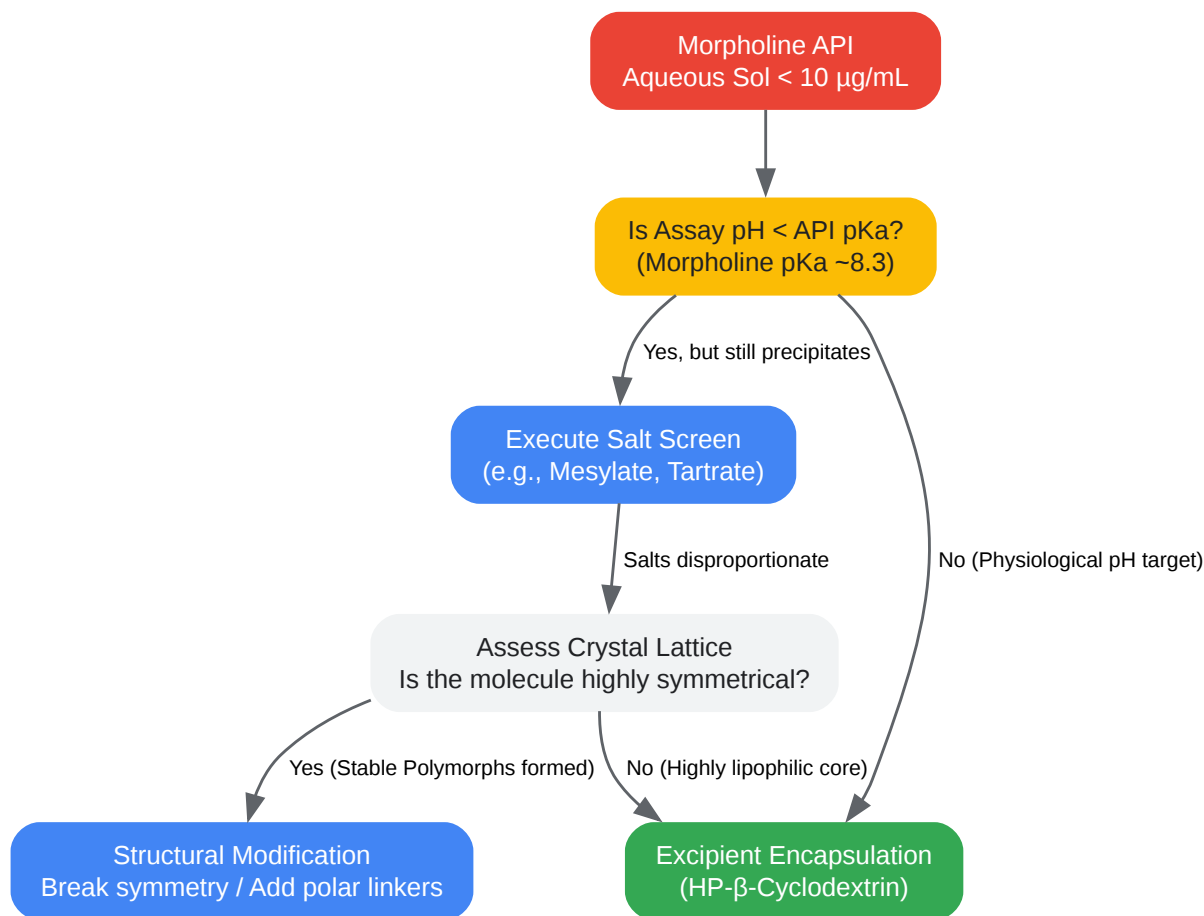
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Welcome to the Technical Support Center for Morpholine-Based Compound Formulation & Solubilization.

As a Senior Application Scientist in early-phase drug development, I frequently encounter leads that hit a "brick wall" during solubility screening. Incorporating a morpholine ring is a proven strategy in medicinal chemistry to balance the lipophilic-hydrophilic profile and modulate pharmacokinetic properties[1]. However, structural placement, symmetry-driven crystal packing, and pH-dependent disproportionation can easily neutralize these benefits.

This guide is designed to troubleshoot your morpholine solubility bottlenecks by replacing guesswork with mechanistically sound, self-validating experimental workflows.

Diagnostic Workflow for Insoluble Morpholine Leads



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Diagnostic decision tree for troubleshooting the aqueous solubility of morpholine-based compounds.

Troubleshooting & FAQs: A Mechanistic Approach

Q1: I incorporated a morpholine ring to improve the drug-like properties of my lead compound, but its aqueous solubility remains below 10 µg/mL. Why didn't the morpholine ring work? The Causality: The morpholine ring is a privileged scaffold widely utilized in CNS drug discovery because its weakly basic nitrogen and opposite oxygen atom generally provide a favorable pKa and flexible conformation[1]. However, thermodynamic solubility is a competition between hydration energy and crystal lattice energy. If your overall molecular topology is highly symmetrical, the molecule can pack densely into the crystal lattice. Central symmetry in

morpholine derivatives generates stable, low-solubility polymorphs that completely override the hydration benefits of the morpholine nitrogen[2]. The Solution: Review your compound's 3D conformation. You must break the symmetry to lower the melting point. Modifying the scaffold by shifting the morpholine attachment point (e.g., from para to meta) or utilizing an asymmetric linker disrupts tight crystal packing, dramatically increasing thermodynamic solubility without drastically altering the LogP[2].

Q2: My morpholine-based compound forms a clear solution at pH 2.0 but crashes out as a precipitate immediately when diluted in PBS (pH 7.4). How do I prevent this? The Causality: This is driven by pH-dependent disproportionation. The conjugate acid of the morpholine nitrogen typically possesses a pKa around 8.3. At pH 2.0, the basic amine is heavily protonated and surrounded by a robust hydration shell. However, as the pH shifts to 7.4 (approaching the pKa), a significant stoichiometric fraction of the compound reverts to its un-ionized, lipophilic free-base form. When the pH of the microenvironment drops below the equilibrium pH of a given salt form, the salt disproportionates into the free base, and thermodynamic solubility drops exponentially[3]. The Solution: To achieve kinetic stabilization at physiological pH, rely on a sterically hindered salt form. Salts formed with bulkier counterions (e.g., methanesulfonate or tartrate) alter the solid-state dissolution rate and can maintain a supersaturated state in intestinal fluids longer than simple hydrochloride salts[3].

Q3: I cannot alter the chemical structure of my development candidate, and salt formation failed. How can I formulate it to improve kinetic solubility for oral dosing? The Causality: When the lipophilic core is too dominant, direct aqueous hydration fails. In these cases, inclusion complexation utilizing cyclodextrins (CDs) is mechanistically ideal for morpholine-containing molecules. The lipophilic backbone is driven thermodynamically into the hydrophobic cavity of hydroxypropyl- β -cyclodextrin (HP- β -CD). Crucially, molecular modeling of similar morpholine-bearing kinase inhibitors demonstrates that the flexible, hydrophilic morpholine moiety naturally aligns itself on the outer rim of the CD cone, stabilizing the complex via hydrogen bonding with the bulk aqueous medium[4]. The Solution: Perform a 1:1 or 1:2 stoichiometric phase solubility study using HP- β -CD. Use a mechanical "kneading" method rather than simple co-solvation to force the disruption of the API's crystalline state and drive molecular-level encapsulation[4].

Quantitative Impact of Solubilization Strategies

The following table summarizes expected benchmark improvements based on validated literature workflows:

Solubilization Strategy	Model Scenario / Target	Base Solubility (Free form)	Enhanced Solubility	Fold Increase	Primary Mechanism
Symmetry Disruption	Central-symmetry morpholine derivative	~0.06 M (Polymorph)	~0.48 M	8x	Drastic reduction of crystal lattice packing energy[2].
Optimized Salt Form	5-methyl-THF morpholine analog	2.5 mg/mL	>54.0 mg/mL (Kinetic)	>21x	Alteration of equilibrium pH; prevents early disproportionation[3].
Inclusion Complexation	Tyrosine Kinase Inhibitor (HP-β-CD)	<0.1 mg/mL	>2.5 mg/mL	>25x	Hydrophobic core encapsulation ; morpholine outer-rim H-bonding[4].

Standard Operating Protocols (Self-Validating Workflows)

Protocol 1: High-Throughput Kinetic Solubility Screen for Morpholine Salts

This protocol validates whether a specific counterion can maintain supersaturation at physiological pH without precipitating.

- Preparation: Aliquot 1.0 mg of the morpholine API free base into a 96-well glass microplate.
- Ionization: Add 1.05 molar equivalents of selected counterions (e.g., HCl, methanesulfonic acid, maleic acid, phosphoric acid) dissolved in 100 μL of a volatile carrier solvent (e.g.,

Methanol/Acetone mix).

- Evaporation: Remove the solvent completely under a gentle stream of nitrogen gas at 30°C to yield the solid crystalline/amorphous salts.
- Kinetic Challenge: Add 500 µL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) to each well. Seal the plate and agitate vigorously at 300 rpm for 90 minutes at 37°C.
- Validation & Analysis: Centrifuge the plate at 4000 rpm for 15 minutes. Decant the supernatant and quantify the dissolved API via HPLC-UV. Self-Validation Step: Analyze the remaining solid pellet via Powder X-Ray Diffraction (PXRD) to confirm if precipitation was due to free-base disproportionation or formation of a new, insoluble salt polymorph.

Protocol 2: HP-β-Cyclodextrin Inclusion Complexation via Mechanical Kneading

Simple mixing often fails for highly crystalline morpholine compounds. Mechanical shearing is required to break lattice energy and drive encapsulation.

- Stoichiometric Calculation: Weigh the morpholine compound and HP-β-CD powder to achieve a 1:2 molar ratio (API:CD).
- Wetting Phase: Place the HP-β-CD in a ceramic mortar. Add a minimal volume of 50% v/v Ethanol/Water dropwise until a thick, homogeneous paste forms.
- Mechanical Kneading: Geometrically incorporate the morpholine API into the paste. Knead vigorously with a pestle for 45 to 60 minutes. The mechanical shear energy is critical to forcing the lipophilic core into the CD cavity. Add trace amounts of the solvent mixture if the paste becomes excessively brittle.
- Drying: Transfer the resulting paste to a vacuum desiccator and dry at 40°C for 24 hours to entirely eliminate residual ethanol and water.
- Validation: Sieve the dried powder through a 100-mesh screen. Self-Validation Step: Run Differential Scanning Calorimetry (DSC). A successful inclusion complex is validated by the complete disappearance of the API's characteristic endothermic melting peak, confirming total loss of un-encapsulated crystallinity[4].

References

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